Superior CFTR Inhibition vs. Lovastatin
In human intestinal epithelial T84 cells, Dehydro Lovastatin (α,β-dehydrolovastatin) inhibits cAMP-dependent chloride secretion with an IC50 value of 1.8 μM, which is 6.6-fold more potent than lovastatin (IC50 = 11.9 μM) and also superior to simvastatin (IC50 = 5 μM) and mevastatin (IC50 = 11.4 μM) in the same assay system [1]. This represents the highest potency among the five statin derivatives tested, including α,β-dehydrodihydromonacolin K (IC50 = 8.9 μM).
| Evidence Dimension | Inhibition of cAMP-dependent chloride secretion (CFTR channel activity) |
|---|---|
| Target Compound Data | IC50 = 1.8 μM |
| Comparator Or Baseline | Lovastatin IC50 = 11.9 μM; Simvastatin IC50 = 5 μM; Mevastatin IC50 = 11.4 μM; α,β-dehydrodihydromonacolin K IC50 = 8.9 μM |
| Quantified Difference | 6.6-fold more potent than lovastatin (11.9/1.8); 2.8-fold more potent than simvastatin (5/1.8); 6.3-fold more potent than mevastatin (11.4/1.8) |
| Conditions | Electrophysiological analyses in human intestinal epithelial T84 cells; cAMP-dependent chloride secretion measured via short-circuit current |
Why This Matters
For researchers developing anti-secretory therapies for cholera and other enterotoxin-induced diarrheas, this superior potency enables lower effective concentrations, potentially reducing off-target effects and improving therapeutic windows compared to lovastatin or simvastatin.
- [1] Noitem R, Pongkorpsakol P, Changsen C, et al. Natural statin derivatives as potential therapy to reduce intestinal fluid loss in cholera. PLoS Negl Trop Dis. 2022;16(12):e0010989. View Source
